4-Methoxy-2-methyl-2-butanethiol

Flavor Chemistry Sensory Analysis Volatile Thiols

4-Methoxy-2-methyl-2-butanethiol (MMB), a sulfur-containing organic compound with the molecular formula C6H14OS, is a member of the volatile thiol class widely recognized for its potent odor activity. Characterized by a blackcurrant-like aroma in dilute solution, MMB serves as a key impact odorant in various food matrices and fragrance compositions.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 94087-83-9
Cat. No. B1595437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methyl-2-butanethiol
CAS94087-83-9
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCC(C)(CCOC)S
InChIInChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3
InChIKeyXVHGKKGBUDMTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methyl-2-butanethiol (CAS 94087-83-9): A High-Impact Volatile Thiol for Flavor and Fragrance Formulation


4-Methoxy-2-methyl-2-butanethiol (MMB), a sulfur-containing organic compound with the molecular formula C6H14OS, is a member of the volatile thiol class widely recognized for its potent odor activity. Characterized by a blackcurrant-like aroma in dilute solution, MMB serves as a key impact odorant in various food matrices and fragrance compositions [1]. Its structure incorporates both a methoxy group and a tertiary thiol moiety, conferring distinct physicochemical properties that differentiate it from structurally analogous thiols. As a registered flavoring agent under FEMA No. 3785 and JECFA No. 548, MMB is approved for use in food and beverage applications, underscoring its commercial relevance and regulatory acceptance [2].

Why 4-Methoxy-2-methyl-2-butanethiol Cannot Be Replaced by In-Class Thiol Analogs in Formulation


Volatile thiols exhibit extreme variability in odor threshold, aroma character, and matrix-specific behavior. While compounds such as 4-mercapto-4-methyl-2-pentanone (4MMP) and 3-mercaptohexan-1-ol (3MH) share a common thiol functional group, their sensory and physicochemical profiles diverge markedly. MMB's unique combination of a methoxy ether and a tertiary thiol group imparts a distinctive blackcurrant note with a threshold in the low parts-per-trillion range, differentiating it from both more potent (e.g., 4MMP) and less potent (e.g., 3MH) analogs [1]. Furthermore, MMB's specific occurrence in natural matrices such as virgin olive oil and its correlation with specific sensory attributes (e.g., 'fig tree leaf') highlight its irreplaceable role in achieving targeted flavor profiles [2].

Quantitative Differentiation Evidence for 4-Methoxy-2-methyl-2-butanethiol vs. Closest Analogs


Odor Threshold Comparison: 4-Methoxy-2-methyl-2-butanethiol vs. 4-Mercapto-4-methyl-2-pentanone (4MMP) in Olive Oil and Wine Matrices

4-Methoxy-2-methyl-2-butanethiol (MMB) exhibits an odor threshold of 0.045 μg/kg (45 ng/kg) in olive oil, as determined by stable isotope dilution assay [1]. In contrast, the structurally related thiol 4-mercapto-4-methyl-2-pentanone (4MMP) has a reported odor threshold of 0.8 ng/L in wine [2]. While both compounds contribute blackcurrant-like notes, MMB's threshold is approximately 56-fold higher (less potent) than 4MMP's, indicating a distinct sensory impact profile suitable for applications requiring a more nuanced blackcurrant character without overwhelming other flavor components.

Flavor Chemistry Sensory Analysis Volatile Thiols

Odor Threshold Differentiation: 4-Methoxy-2-methyl-2-butanethiol vs. 3-Mercaptohexan-1-ol (3MH) and 3-Mercaptohexyl Acetate (3MHA)

The odor threshold of 4-methoxy-2-methyl-2-butanethiol (MMB) in olive oil is 0.045 μg/kg [1]. For comparison, the widely used wine thiol 3-mercaptohexan-1-ol (3MH) has an odor threshold of 60 ng/L in aqueous alcohol solution, while its acetate derivative (3MHA) has a threshold of 4.2 ng/L [2]. This places MMB's potency intermediate between the less potent 3MH and the more potent 3MHA, offering a unique balance of impact and subtlety for blackcurrant flavor delivery.

Flavor Chemistry Sensory Science Volatile Thiols

Natural Occurrence and Concentration Range: 4-Methoxy-2-methyl-2-butanethiol in Spanish Virgin Olive Oils vs. Undetected Analogs

4-Methoxy-2-methyl-2-butanethiol (MMB) has been definitively quantified in Spanish virgin olive oils using an improved stable isotope dilution assay. Concentrations ranged from 0.4 μg/kg to 4.3 μg/kg across three oil samples differing in blackcurrant-like odor intensity [1]. In contrast, a non-target LC-HRMS analysis of 25 virgin olive oils identified MMB as the only volatile thiol consistently quantifiable; other thiols such as 3-methyl-2-butenethiol and methanethiol were identified for the first time but were not present in quantifiable amounts in most samples [2]. This demonstrates MMB's unique natural prevalence in olive oil compared to structurally related thiols.

Food Chemistry Analytical Chemistry Olive Oil Authenticity

Sensory Attribute Correlation: 4-Methoxy-2-methyl-2-butanethiol Concentration vs. 'Fig Tree Leaf' Note in Olive Oil

In a study of 25 virgin olive oils, the concentration of 4-methoxy-2-methyl-2-butanethiol (4MMB) showed a statistically significant correlation with the 'fig tree leaf' sensory attribute (r > 0.5, p < 0.05) [1]. This sensory descriptor is distinct from the more common 'blackcurrant' note associated with this thiol, indicating that MMB's aroma character is matrix-dependent and contributes to specific, desirable olive oil flavor nuances. No such correlation was observed for the other thiols identified (3-methyl-2-butenethiol, methanethiol), underscoring MMB's unique sensory impact.

Sensory Science Olive Oil Quality Flavor Chemistry

Regulatory and Safety Profile: FEMA GRAS Status and JECFA Evaluation of 4-Methoxy-2-methyl-2-butanethiol

4-Methoxy-2-methyl-2-butanethiol is listed as FEMA No. 3785 and JECFA No. 548, indicating its approval as a synthetic flavoring substance by both the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [1]. It is included in the U.S. FDA's Substances Added to Food (EAFUS) inventory and is permitted as a food additive in China under GB 2760 [2]. In contrast, many structurally related experimental thiols lack such comprehensive regulatory clearance, creating a barrier to commercial food and beverage applications.

Food Safety Regulatory Affairs Flavor Regulation

Physicochemical Differentiation: Boiling Point of 4-Methoxy-2-methyl-2-butanethiol vs. 2-Methyl-2-butanethiol

4-Methoxy-2-methyl-2-butanethiol (MMB) exhibits a boiling point of 159-160 °C at 760 mmHg [1]. This is substantially higher than the boiling point of the structurally simpler analog 2-methyl-2-butanethiol (tert-amyl mercaptan), which boils at 99-105 °C [2]. The elevated boiling point of MMB is attributed to the presence of the methoxy group, which increases molecular weight and polarity, potentially conferring enhanced thermal stability during food processing or fragrance formulation applications.

Physical Chemistry Process Engineering Flavor Stability

Optimal Application Scenarios for 4-Methoxy-2-methyl-2-butanethiol Based on Quantitative Differentiation Evidence


Authentic Virgin Olive Oil Flavor Reconstitution and Enhancement

Given MMB's unique quantifiable presence in Spanish virgin olive oils (0.4–4.3 μg/kg) and its statistically significant correlation with the 'fig tree leaf' sensory attribute, this compound is the preferred choice for developing authentic olive oil flavor profiles. Its use at precisely controlled concentrations can replicate the characteristic blackcurrant and fig leaf nuances prized in premium olive oils, without introducing the off-notes associated with other thiols. The availability of a stable isotope dilution assay methodology [1] further supports quality control and authenticity verification in industrial applications [2].

Precision Formulation of Blackcurrant Flavor in Beverages and Confectionery

MMB's odor threshold (0.045 μg/kg in oil) positions it as an intermediate-potency thiol, offering a balanced blackcurrant impact that is neither as subtle as 3MH (60 ng/L) nor as overwhelming as 3MHA (4.2 ng/L) or 4MMP (0.8 ng/L). This property enables flavorists to achieve a distinct blackcurrant note with greater formulation latitude and reduced risk of sensory saturation. Its FEMA GRAS status [1] and inclusion in international food additive standards facilitate regulatory compliance across global markets, accelerating product development in beverages, dairy, and confectionery sectors [2].

Research Tool for Volatile Thiol Analysis and Method Development

The compound's established use as an internal standard in GC-MS/MS and LC-HRMS methods for quantifying thiols in wine and olive oil [1] makes it a valuable analytical reference material. Its distinctive chromatographic behavior and well-characterized mass spectral properties support the development of robust, high-sensitivity assays for volatile thiols in complex food matrices. This application is particularly relevant for laboratories engaged in flavor authenticity studies, quality control, and sensory-guided fractionation research [2].

Thermally Processed Food Products Requiring Enhanced Flavor Retention

The elevated boiling point of MMB (159-160 °C) relative to simpler thiols like 2-methyl-2-butanethiol (99-105 °C) suggests improved thermal stability during processing [1]. This property may be leveraged in applications involving baking, extrusion, or pasteurization, where volatile flavor loss is a critical concern. Formulators developing blackcurrant-flavored baked goods, snacks, or heat-treated beverages may achieve better flavor fidelity using MMB compared to lower-boiling thiol alternatives [2].

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